molecular formula C10H13F2NO2 B13066203 (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL

(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13066203
M. Wt: 217.21 g/mol
InChI Key: MEEKLVVMEKPWBO-MUWHJKNJSA-N
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Description

(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL is a chiral amino alcohol characterized by a propan-2-ol backbone substituted with an amino group at the 1-position and a 2-(difluoromethoxy)phenyl group. The difluoromethoxy substituent (-OCF₂H) introduces electronegativity and metabolic stability, distinguishing it from non-fluorinated analogs.

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

(1R,2R)-1-amino-1-[2-(difluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-4-2-3-5-8(7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9+/m1/s1

InChI Key

MEEKLVVMEKPWBO-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1OC(F)F)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1OC(F)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL typically involves several steps, starting from commercially available precursors. One common approach is the asymmetric synthesis, which ensures the desired chiral configuration. The process may involve the following steps:

    Formation of the difluoromethoxy phenyl intermediate: This can be achieved through a nucleophilic substitution reaction where a phenol derivative reacts with a difluoromethylating agent under basic conditions.

    Introduction of the amino alcohol moiety: This step often involves the use of chiral catalysts or auxiliaries to ensure the correct stereochemistry. The reaction conditions may include the use of reducing agents like sodium borohydride or lithium aluminum hydride to reduce intermediate ketones or aldehydes to the corresponding alcohols.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for cost-effectiveness and efficiency. This may involve:

    Continuous flow reactors: These allow for better control over reaction conditions and can improve yield and purity.

    Green chemistry principles: Utilizing environmentally benign solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism by which (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL exerts its effects is often related to its interaction with specific molecular targets. The difluoromethoxy group can enhance binding affinity to certain enzymes or receptors, while the chiral amino alcohol moiety can influence the compound’s overall biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a core 1-amino-propan-2-ol structure with several analogs, differing primarily in aryl substituents and additional functional groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Features Evidence ID
(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL 2-(difluoromethoxy)phenyl C₁₀H₁₂F₂NO₂ 231.21 High electronegativity due to -OCF₂H; potential metabolic stability N/A (hypothetical)
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-(trifluoromethylthio)phenyl C₁₀H₁₂F₃NOS 257.27 -SCF₃ group enhances lipophilicity and oxidative stability
(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL 3,4-dimethylphenyl C₁₁H₁₇NO 179.26 Increased steric bulk from methyl groups; higher lipophilicity
D(+)-2-Amino-3-phenyl-1-propanol Phenyl at C3 C₉H₁₃NO 151.20 Simpler structure; lower molecular weight; mp 90–94°C
Quilseconazole (Antifungal) 2,4-difluorophenyl, trifluoromethoxyphenyl C₂₂H₁₄F₇N₅O₂ 521.37 Antifungal activity; complex pyridinyl-tetrazolyl substituents
Key Observations:
  • Electron-Withdrawing Groups : The difluoromethoxy group (-OCF₂H) in the target compound balances electronegativity and steric effects, contrasting with the stronger electron-withdrawing -SCF₃ group in ’s compound .
  • Metabolic Stability: Fluorinated groups (e.g., -OCF₂H, -SCF₃) generally resist oxidative metabolism, enhancing bioavailability relative to non-fluorinated analogs like D(+)-2-amino-3-phenyl-1-propanol .

Pharmacological and Functional Activity

While direct activity data for the target compound are absent, inferences can be drawn from analogs:

  • Adrenoceptor Binding: highlights amino-propanol derivatives with α1-, α2-, and β1-adrenoceptor affinity, suggesting the target compound may share similar receptor interactions .
  • Antifungal Potential: Quilseconazole (), a difluorophenyl-containing analog, demonstrates that fluorinated aryl groups enhance antifungal efficacy, implying possible applications for the target compound .
  • Experimental Therapeutics : The compound in (DrugBank ID: DB07054) targets kinase pathways, indicating that structural complexity in the aryl group can diversify pharmacological mechanisms .

Stability and Degradation

  • Oxidative Byproducts : Analogous to pantoprazole synthesis (), the difluoromethoxy group in the target compound may reduce overoxidation risks compared to sulfoxide intermediates .
  • Thermal Stability : The absence of labile groups (e.g., -SH in ) suggests improved thermal stability relative to thioether-containing analogs .

Biological Activity

(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL is a chiral compound notable for its unique structural properties and potential applications in medicinal chemistry. The presence of a difluoromethoxy group enhances its biological activity, making it an interesting subject for research.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H13F2NO2
Molecular Weight217.21 g/mol
IUPAC Name(1R,2R)-1-amino-1-[2-(difluoromethoxy)phenyl]propan-2-ol
InChI KeyMEEKLVVMEKPWBO-HZGVNTEJSA-N

The biological activity of (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL is primarily attributed to its interaction with specific molecular targets. The compound can function as an enzyme inhibitor or activator, depending on the biological context. Its stereochemistry is crucial for binding affinity and specificity towards these targets, which may include various receptors and enzymes involved in metabolic pathways.

Biological Activity

Research indicates that compounds with fluorinated groups often exhibit enhanced lipophilicity and metabolic stability. This characteristic can lead to improved pharmacokinetic profiles, making (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL a candidate for further exploration in drug development.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Inhibition Studies : A study demonstrated that related compounds with difluoromethoxy groups showed increased potency in inhibiting serotonin reuptake compared to their non-fluorinated counterparts. This suggests that (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL could potentially enhance serotonin levels, influencing mood and anxiety disorders.
  • Metabolic Stability : Research into the metabolic pathways of fluorinated compounds has shown that they often resist rapid degradation in biological systems. This property could make (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL suitable for therapeutic applications requiring prolonged action.
  • Docking Studies : Molecular docking simulations have indicated that this compound can effectively bind to targets involved in neurotransmitter transport, suggesting potential applications in neuropharmacology.

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds reveals the unique advantages of (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL:

CompoundKey DifferencesPotential Applications
(1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OLTrifluoromethoxy instead of difluoromethoxyBroader pharmacological effects
(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OLDifferent position of difluoromethoxy groupTargeted therapeutic effects

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